![molecular formula C17H17N3O5S B2388870 N-(2,4-二甲氧基苯基)-1,3-二甲基-2,4-二氧代-1,2,3,4-四氢噻吩并[2,3-d]嘧啶-6-甲酰胺 CAS No. 946335-30-4](/img/structure/B2388870.png)

N-(2,4-二甲氧基苯基)-1,3-二甲基-2,4-二氧代-1,2,3,4-四氢噻吩并[2,3-d]嘧啶-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

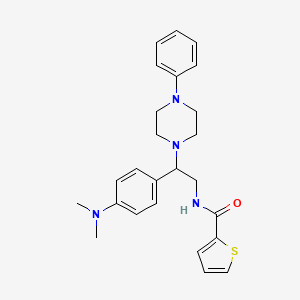

“N-(2,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide” is a compound that belongs to the class of organic compounds known as pyrido [2,3-d]pyrimidines . These are compounds containing a pyridopyrimidine ring system, which is a pyridopyrimidine isomer with three ring nitrogen atoms at the 1-, 3-, and 8- position .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reductive condensation of 6-cyano-5-methyl-pyrido [2,3- d ]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid gave a precursor which underwent methylation at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyridopyrimidine ring system. Pyridopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .科学研究应用

- Palbociclib : Developed by Pfizer, palbociclib is an FDA-approved drug for breast cancer treatment. It targets cyclin-dependent kinases (CDKs) and inhibits cell cycle progression .

- Dilmapimod : Although not yet approved, dilmapimod shows potential activity against rheumatoid arthritis. Its mechanism of action involves modulation of inflammatory pathways .

Inhibition of Dihydrofolate Reductase (DHFR)

The compound also inhibits dihydrofolate reductase (DHFR), a crucial enzyme involved in nucleotide synthesis. This inhibition may contribute to its antitumor effects .

Synthetic Routes

The synthetic route to obtain this pyridopyrimidine derivative involves several steps. For instance:

- Functionalization at specific positions (e.g., 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine) leads to the desired structure .

Other Potential Applications

While anticancer research dominates, keep in mind that this compound’s versatility extends beyond oncology. Researchers continue to explore its potential in various therapeutic contexts.

Feel free to explore more about this compound in the cited references . If you have any specific questions or need further details, don’t hesitate to ask! 😊

未来方向

作用机制

Target of Action

Similar compounds, such as pyrido[2,3-d]pyrimidine derivatives, have been found to target a variety of enzymes and receptors . For instance, some of these compounds target dihydrofolate reductase (DHFR), a key enzyme involved in the synthesis of nucleotides .

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in cellular processes . For example, inhibitors of DHFR prevent the conversion of dihydrofolate to tetrahydrofolate, a crucial step in DNA synthesis .

Biochemical Pathways

Based on the targets of similar compounds, it can be inferred that the compound may affect pathways related to dna synthesis and cell proliferation .

Pharmacokinetics

It’s mentioned that the degree of lipophilicity of similar compounds allows them to diffuse easily into cells . This suggests that the compound may have good bioavailability.

Result of Action

Similar compounds have been found to exhibit antimicrobial activity , suggesting that this compound may also have potential antimicrobial effects.

属性

IUPAC Name |

N-(2,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O5S/c1-19-15(22)10-8-13(26-16(10)20(2)17(19)23)14(21)18-11-6-5-9(24-3)7-12(11)25-4/h5-8H,1-4H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKCUYAKTHNDZBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(S2)C(=O)NC3=C(C=C(C=C3)OC)OC)C(=O)N(C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1-phenyltetrazol-5-yl)sulfanyl-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide](/img/structure/B2388789.png)

![N-(4-chlorophenyl)-2-({4-ethyl-5-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2388790.png)

![N-[(1S)-1-Cyanoethyl]-2-propyloxane-4-carboxamide](/img/structure/B2388791.png)

![[3-(2-Chlorophenoxy)phenyl]methanamine](/img/structure/B2388793.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2388798.png)

![3-Methyl-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2388803.png)

![2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-(4-methylbenzyl)acetamide](/img/structure/B2388805.png)